2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-2-5-17(24)23(19-13)12-14-6-9-21(10-7-14)16-4-3-15-18-8-11-22(15)20-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYFNZOWWHTVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is the Transforming Growth Factor-β Activated Kinase (TAK1) which is upregulated and overexpressed in multiple myeloma . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one interacts with its target, TAK1, by inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in cell growth and differentiation, thereby affecting the progression of diseases like multiple myeloma .
Biochemical Pathways
The compound affects the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting TAK1, 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one disrupts this pathway, leading to downstream effects that can include the suppression of cell growth and differentiation .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency
Result of Action
The result of the action of 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is the inhibition of the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has a significant anti-proliferative activity, especially against certain types of cancer cells .
生物活性
The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2097927-58-5) represents a novel class of imidazo[1,2-b]pyridazine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure includes an imidazo[1,2-b]pyridazine moiety linked to a piperidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N7O |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 2097927-58-5 |
Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold may inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit TAK1 kinase , which plays a significant role in inflammatory responses and cancer cell survival. The interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the ATP-binding site of the kinase .
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against tested bacterial strains, showing comparable efficacy to conventional antibiotics .
Case Study 1: TAK1 Inhibition
A study focused on the inhibition of TAK1 by imidazo[1,2-b]pyridazine derivatives revealed that modifications at the C6 position significantly enhanced kinase inhibition. The introduction of a methyl group at this position improved binding affinity and selectivity for TAK1 over other kinases .
Case Study 2: Antiparasitic Activity
Another investigation assessed the compound's potential as an antiparasitic agent against Plasmodium falciparum. The results indicated that while initial analogs showed promise, further optimization was necessary to enhance bioavailability and efficacy in vivo .
科学的研究の応用
Anticancer Activity
The compound exhibits promising anticancer properties primarily through the inhibition of various kinases involved in cancer progression. Notably, it has been shown to inhibit the Transforming Growth Factor-β Activated Kinase (TAK1), which plays a crucial role in inflammation and cancer cell survival.
Case Study: Inhibition of TAK1 Kinase
In vitro studies demonstrated that 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one inhibited TAK1 at nanomolar concentrations, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting key kinases associated with inflammatory responses.
Case Study: Anti-inflammatory Mechanisms
Research indicates that the compound can diminish inflammatory responses induced by cytokines and growth factors, suggesting potential applications in treating inflammatory diseases.
Neuropharmacological Applications
There is emerging interest in the neuropharmacological potential of this compound. Preliminary studies suggest that it may affect neurotransmitter systems and exhibit neuroprotective properties.
Synthetic Pathways
Common synthetic methods include:
- Condensation Reactions : To form the imidazo[1,2-b]pyridazine framework.
- Multicomponent Reactions : For constructing the piperidine derivatives.
These methods are crucial for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.
類似化合物との比較
Core Modifications
- 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine (CAS 1206969-99-4): This simpler analog lacks the dihydropyridazinone group and methyl substitution.
- Kinase Inhibitors (Byth et al., 2004) : Imidazo[1,2-b]pyridazines with varied substituents (e.g., sulfonamides, halogens) demonstrate potent cyclin-dependent kinase (CDK) inhibition. The target compound’s piperidine-methyl linker may enhance cellular permeability compared to bulkier substituents .
Hybrid Structures
- VEGFR2 Inhibitors (): Derivatives like 3-(imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide incorporate benzamide units for kinase binding.
Dihydropyridazin-3-one Derivatives
- 4-Substituted-6-(3’-Nitrophenyl)pyridazin-3-ones (Asif et al., 2013) : These analogs exhibit analgesic and anti-inflammatory activities (ED₅₀ = 12–28 mg/kg in rodent models). The target compound’s imidazo[1,2-b]pyridazine-piperidine extension may enhance CNS penetration, broadening therapeutic scope .
- Antimicrobial Pyridazinones: Pyridazinones with nitro or methyl groups show activity against E. coli and S. aureus (MIC = 8–32 µg/mL). The target compound’s fused imidazoheterocycle could synergize with dihydropyridazinone to improve antimicrobial potency .
Key Comparative Data
Table 1: Structural and Pharmacological Comparison
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Hydrogen Bond Acceptors | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₉N₅O₂ | 337.37 g/mol | 5 | 1.8 |
| 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine | C₁₁H₁₄N₄ | 202.26 g/mol | 2 | 1.2 |
| 3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide | C₂₀H₁₅N₅O₂ | 373.36 g/mol | 5 | 3.1 |
| 4-(3’-Nitrophenyl)-6-methylpyridazin-3-one | C₁₁H₉N₃O₃ | 231.21 g/mol | 4 | 1.5 |
*LogP values estimated using fragment-based methods.
Mechanistic and Selectivity Insights
- Kinase Inhibition: The target compound’s imidazo[1,2-b]pyridazine moiety likely interacts with ATP-binding pockets in kinases, similar to Byth et al.’s CDK inhibitors . CDKs) .
- Anti-inflammatory Action: The dihydropyridazinone group could inhibit cyclooxygenase (COX) or modulate nitric oxide pathways, as seen in pyridazinone derivatives .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one?
Answer:
The synthesis typically involves multi-step protocols:
Condensation reactions : Formation of the imidazo[1,2-b]pyridazine core via cyclization between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) .
Piperidine functionalization : The piperidin-4-ylmethyl group is introduced through nucleophilic substitution or reductive amination, often using tert-butyloxycarbonyl (Boc)-protected intermediates to control stereochemistry .
Final coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be used to link the dihydropyridazinone moiety, as demonstrated in analogous quinazoline derivatives .
Key characterization tools : 1H/13C NMR for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment .
Advanced: How can researchers optimize reaction yields for introducing the piperidin-4-ylmethyl group while minimizing stereochemical ambiguity?
Answer:
- Protection-deprotection strategies : Use Boc-protected piperidine intermediates to prevent undesired side reactions. For example, trifluoroacetic acid (TFA) in dichloromethane efficiently removes Boc groups without degrading the imidazo[1,2-b]pyridazine core .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki reactions, as seen in analogous imidazo[4,5-d]pyridazinone syntheses .
- Stereochemical control : Chiral HPLC or diastereomeric salt crystallization resolves enantiomers, while X-ray crystallography confirms absolute configuration .
Basic: What spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing dihydropyridazinone (δ 3.0–4.0 ppm for CH2 groups) and imidazo[1,2-b]pyridazine aromatic protons (δ 7.5–8.5 ppm) .
- HRMS (ESI) : Confirms molecular formula (e.g., C17H20N6O2) with <2 ppm mass accuracy .
- HPLC-DAD : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Advanced: How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues .
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50 values, accounting for tissue penetration and efflux pump activity .
- Mechanistic studies : Use RNA-seq or phosphoproteomics to confirm target engagement (e.g., kinase inhibition) across models, as demonstrated in neuroleptic imidazo[1,2-a]pyrimidine studies .
Basic: What preliminary biological assays are recommended for evaluating this compound's therapeutic potential?
Answer:
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer profiling : Cell viability assays (MTT or CellTiter-Glo) in panels like NCI-60, focusing on pathways implicated in imidazo[1,2-b]pyridazine derivatives (e.g., kinase inhibition) .
- CNS activity : Radioligand binding assays for neuroleptic targets (e.g., dopamine D2 receptors) .
Advanced: What computational strategies aid in structure-activity relationship (SAR) studies for improving target selectivity?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., CRF-1 receptors), prioritizing substituents at the 6-methyl position for steric optimization .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon modifying the piperidin-4-ylmethyl linker, as applied to corticotropin-releasing factor antagonists .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier permeability to guide lead optimization .
Basic: How can researchers ensure batch-to-batch consistency in synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates (e.g., imidazo[1,2-b]pyridazine ring closure) .
- Quality control protocols : Validate purity and identity using compendial methods (e.g., USP-NF guidelines) with reference standards for impurities like 4-hydroxy-6-methylpyran-2-one derivatives .
Advanced: What strategies resolve conflicting data in enzymatic vs. cellular assays for kinase inhibition?
Answer:
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Cellular context adjustment : Account for ATP concentration differences (e.g., 1 mM in cells vs. 10 µM in enzymatic assays) by normalizing IC50 values .
- Pathway analysis : Combine phospho-flow cytometry with RNAi knockdown to validate target-specific effects .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability indicators : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking of degradation products (e.g., hydrolyzed dihydropyridazinone) .
Advanced: How can researchers leverage fragment-based drug design (FBDD) to improve metabolic stability?
Answer:
- Fragment libraries : Screen imidazo[1,2-b]pyridazine core derivatives with halogen (F, Cl) or methyl substituents to block CYP450-mediated oxidation .
- Prodrug approaches : Introduce phosphate or acetyl groups at the 6-methyl position to enhance solubility and reduce first-pass metabolism, as seen in neuroleptic analogs .
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